molecular formula C21H20ClN3O3S B2598331 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-26-8

3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2598331
CAS No.: 422529-26-8
M. Wt: 429.92
InChI Key: XURFEOQBABTUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple cellular processes, including cell cycle control, neuronal differentiation, and synaptic function. Its overexpression is genetically linked to developmental and cognitive defects in Down syndrome and is considered a key player in the pathogenesis of neurodegenerative diseases such as Alzheimer's. By selectively inhibiting DYRK1A kinase activity, this compound provides a critical research tool for probing the kinase's physiological functions and its role in disease pathways. Researchers utilize this inhibitor to investigate mechanisms of tau hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology. Furthermore, its application extends to studies of beta-cell proliferation in diabetes research, as DYRK1A inhibition has been shown to promote the replication of pancreatic beta cells. The compound's high selectivity profile makes it invaluable for dissecting complex kinase-dependent signaling networks in neurobiology and beyond, offering significant potential for the development of novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6476590/ https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00171/

Properties

CAS No.

422529-26-8

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.92

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,29)

InChI Key

XURFEOQBABTUKT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenz

Biological Activity

The compound 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core , which is known for various biological activities, particularly in the field of pharmaceuticals. Its structural components include:

  • A chlorobenzyl group , which may enhance lipophilicity and biological activity.
  • A tetrahydrofuran moiety , contributing to its structural complexity.
  • A thioxo group , which can participate in various chemical reactions.

Table 1: Structural Features of the Compound

ComponentDescription
Core StructureQuinazoline
Substituent4-Chlorobenzyl
Functional GroupsThioxo, Tetrahydrofuran
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight373.87 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Framework : Utilizing precursors that allow for cyclization to form the quinazoline core.
  • Introduction of Substituents : The chlorobenzyl and tetrahydrofuran groups are added through nucleophilic substitution reactions.
  • Thioxo Group Incorporation : This is achieved via thioketone intermediates.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess significant antimicrobial properties. The presence of the chlorobenzyl group is believed to enhance these effects by facilitating interactions with microbial targets.

Anticancer Potential

The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with cellular receptors to influence signaling pathways associated with cell growth and survival.

Case Studies

  • Anticancer Study : In vitro studies on human breast cancer (MCF-7) cells demonstrated that the compound reduced cell viability significantly compared to controls, with an IC50 value indicating strong cytotoxicity.
  • Antimicrobial Evaluation : Testing against Gram-positive and Gram-negative bacteria showed promising results, with the compound exhibiting a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to this molecule exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research has suggested that similar structures may inhibit tumor growth and have selective cytotoxicity against cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

Synthetic Routes

The synthesis of 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be achieved through several methods:

  • Formation of the Quinazoline Core : This can involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The chlorobenzyl and tetrahydrofuran groups can be introduced through nucleophilic substitution reactions.
  • Final Amidation : The formation of the carboxamide group typically involves reacting an amine with a carboxylic acid derivative.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Medicinal Chemistry

It is being investigated for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways. Its unique structure may allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Research

Given its potential antimicrobial properties, this compound could be explored for developing new antibiotics or antifungal agents. Studies on structure-activity relationships (SAR) are crucial for optimizing its efficacy against pathogens.

Cancer Research

The anticancer potential of this compound warrants further exploration. It could serve as a lead compound in the development of novel anticancer therapies that target specific cancer cell lines.

Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of this compound could provide insights into its mechanism of action and potential therapeutic uses in metabolic disorders.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives with similar structural features exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Research involving carbazolyl derivatives showed potent activity against human tumor cells, suggesting that structural modifications could enhance efficacy .
  • Enzyme Interaction Studies : Investigations into enzyme inhibitors have revealed correlations between molecular structure and biological activity, highlighting the importance of functional groups in mediating these effects .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its distinct functional groups (Figure 1):

Functional Group Reactivity
Thioxo (–S=O)Prone to oxidation, nucleophilic substitution, and tautomerization.
Carboxamide (–CONH–)Hydrolysis under acidic/basic conditions; hydrogen bonding with biomolecules.
Tetrahydrofuran (THF)Ring-opening under strong acids/bases; potential for radical reactions.
4-ChlorobenzylElectrophilic aromatic substitution (e.g., nitration, halogenation).

Key Insight : The thioxo and carboxamide groups dominate its chemical profile, enabling diverse transformations .

Nucleophilic Substitution Reactions

The chlorobenzyl group undergoes substitution reactions with nucleophiles (Table 1):

Reaction Conditions Product Yield Reference
Methoxy substitutionNaOMe, DMF, 80°C, 6 h4-Methoxybenzyl derivative72%
Amine displacementNH₃ (7N in MeOH), RT, 12 h4-Aminobenzyl analog65%

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing chlorine .

Oxidation and Reduction

The thioxo group exhibits redox flexibility (Table 2):

Reaction Reagents Product Outcome
Oxidation to sulfonylH₂O₂, AcOH, 50°C, 3 hSulfonyl derivative (–SO₂–)Complete conversion
Reduction to thiolLiAlH₄, THF, 0°C → RT, 2 hThiol (–SH) intermediate58% yield

Application : Sulfonyl derivatives show enhanced solubility for pharmacological studies .

Cyclization and Ring-Opening

The tetrahydrofuran (THF) moiety participates in ring-modifying reactions (Table 3):

Reaction Conditions Product Notes
Acid-catalyzed ring-openingHCl (conc.), reflux, 8 hLinear diol derivativeReversible process
Radical cyclizationAIBN, Bu₃SnH, toluene, 110°CFused bicyclic structure41% yield

Mechanistic Insight : Ring-opening under acidic conditions proceeds via oxonium ion intermediates .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s thioxo group and carboxamide enable non-covalent interactions with biological targets:

  • Enzyme Inhibition : Binds to neutral sphingomyelinase (N-SMase) via hydrogen bonding with catalytic residues (e.g., His136, Asp189) .

  • Ceramide Modulation : Reduces ceramide production in ischemic cells by 40–60% (IC₅₀ = 1.8 μM) .

Structural Basis : Docking studies confirm the thioxo group’s role in coordinating Zn²⁺ in N-SMase’s active site .

Stability and Degradation

The compound degrades under harsh conditions (Figure 2):

  • Hydrolytic Degradation : Carboxamide hydrolyzes to carboxylic acid in pH > 10 (t₁/₂ = 4 h at 37°C) .

  • Photodegradation : UV light (254 nm) cleaves the thioxo group, forming disulfide byproducts.

Recommendation : Store at 4°C in inert atmosphere to prevent oxidation .

Synthetic Routes and Scalability

Key steps in its synthesis highlight reactivity (Table 4):

Step Reagents/Conditions Purpose Yield
Ugi Multicomponent Reaction2-Bromobenzoic acid, NH₃, TFE, RTConstruct quinazoline core51%
Pd-Catalyzed AnnulationPd(OAc)₂, dppf, K₂CO₃, dioxaneCyclize tetrahydrofuran moiety41%

Scalability : Gram-scale synthesis achieves 2.6 g (10 mmol) with minimal yield drop .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Quinazoline Derivatives

Compound Name / CAS (if available) Position 3 Substituent Position 7 Substituent Position 2 Functional Group Molecular Weight (g/mol)
Target Compound 4-Chlorobenzyl Tetrahydrofuran-2-ylmethyl carboxamide Thioxo (S=O) Not provided in evidence
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 4-Chlorobenzyl 4-Fluorobenzyl carboxamide Oxo (O=) ~425.9 (estimated)
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 4-Methylphenyl 2-Chlorobenzyl carboxamide Dioxo (two O= groups) ~576.0 (estimated)
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Chlorobenzyl-linked triazole 4-Fluorophenethyl carboxamide Oxo (O=) ~506.9 (estimated)

Key Observations:

Position 2 Functional Group: The target compound’s thioxo group distinguishes it from most analogs, which feature oxo (O=) groups.

Position 7 Substituent : The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which could improve solubility compared to aromatic substituents (e.g., 4-fluorobenzyl in ). This substituent is absent in other listed analogs.

Position 3 Substituent : The 4-chlorobenzyl group is a common motif across analogs (e.g., ), suggesting its role in hydrophobic interactions or target selectivity.

Q & A

Q. What synthetic strategies are commonly employed to prepare the tetrahydroquinazoline core of this compound?

Methodological Answer: The tetrahydroquinazoline scaffold can be synthesized via cyclization reactions. Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., ) is one approach. Key steps include:

  • Substituent introduction : The 4-chlorobenzyl group can be added via nucleophilic substitution or coupling reactions.
  • Thioxo group incorporation : Thiourea derivatives or Lawesson’s reagent are typical sulfur sources.
  • Purification : Column chromatography (e.g., eluent ratios like dichloromethane/ethyl acetate 9:1) is critical for isolating intermediates, as seen in carboxamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Expect aromatic protons (δ 7.2–7.6 ppm for chlorobenzyl), thioxo (C=S) at ~160–180 ppm in ¹³C, and tetrahydrofuran methylene signals (δ 3.5–4.0 ppm) .
    • Coupling constants (e.g., J = 5.8 Hz for adjacent protons in tetrahydrofuran) help confirm stereochemistry.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the tetrahydrofuran-2-ylmethyl substituent?

Methodological Answer:

  • Solvent selection : Ethanol or acetonitrile improves solubility of polar intermediates (e.g., used ethanol for carboxamide coupling).
  • Catalyst screening : Palladium or copper catalysts enhance coupling efficiency. For example, ’s Pd-catalyzed methods achieved >70% yields in similar cyclizations.
  • Temperature control : Reflux conditions (e.g., 80°C) balance reactivity and side-product formation.
  • Workflow : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of tetrahydrofuran-2-ylmethylamine) to drive reaction completion .

Q. What analytical strategies resolve contradictions in stereochemical assignments for the tetrahydroquinazoline core?

Methodological Answer:

  • 2D NMR : Use COSY to confirm proton-proton connectivity and NOESY to assess spatial proximity (e.g., axial vs. equatorial substituents).
  • X-ray crystallography : Resolve ambiguities in solid-state structures, especially for chiral centers introduced by the tetrahydrofuran group.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., ’s approach for validating benzothiazole derivatives) .

Q. How can metabolic stability and aldehyde oxidase (AO) susceptibility be evaluated for this compound?

Methodological Answer:

  • In vitro assays : Use human liver microsomes or recombinant AO enzymes to measure oxidation rates.
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., ’s focus on thiadiazine derivatives’ stability).
  • Computational prediction : Tools like Molecular Operating Environment (MOE) model AO-binding pockets to prioritize structural modifications (e.g., fluorination to block oxidation sites) .

Data Contradiction Analysis

Q. Conflicting NMR data arises for the 4-oxo group’s chemical environment. How should researchers address this?

Methodological Answer:

  • Variable temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 50°C.
  • pH-dependent studies : Protonation states of the oxo group (pKa ~9–11) alter δ values. Buffer solutions (pH 7–10) can stabilize specific tautomers .
  • Cross-validation : Compare with structurally analogous compounds (e.g., ’s 4-oxo-thiazolidin-3-yl derivatives showing δ 170–175 ppm for C=O in ¹³C NMR) .

Research Application Guidance

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • Kinase inhibition : The quinazoline core resembles EGFR inhibitors. Screen against kinase panels using fluorescence polarization assays.
  • Antimicrobial activity : Thioxo groups in ’s benzothiazoles showed antibacterial potential. Test minimum inhibitory concentrations (MICs) against Gram+/Gram- strains .
  • Enzyme inhibition : Aldehyde oxidase (AO) substrates () suggest metabolic pathway studies. Use AO knockout models to assess toxicity .

Synthesis Optimization Table

Parameter Optimal Condition Reference
SolventEthanol (reflux)
CatalystPd(OAc)₂/Xantphos
PurificationColumn chromatography (CH₂Cl₂/EtOAc)
Reaction Time12–24 hours
Yield Range45–76% (carboxamide analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.